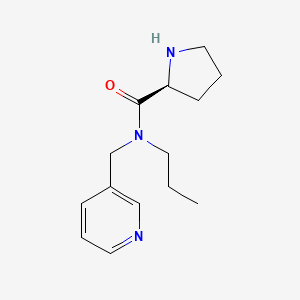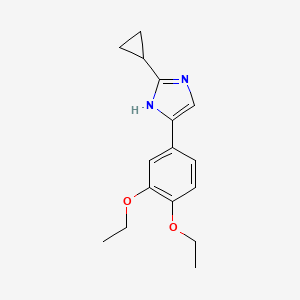
N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride
Descripción general
Descripción
N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of prolinamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. This enhancement of GABAergic activity could explain the anticonvulsant, analgesic, and anxiolytic effects of N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride.
Biochemical and Physiological Effects
In addition to its effects on the GABAergic system, N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride has been shown to affect other biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition could contribute to the analgesic and anxiolytic effects of N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride. Additionally, N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride has been shown to have good solubility in water, which makes it easier to work with in lab settings. However, one limitation of using N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride in lab experiments is its limited stability in solution, which could affect the reliability of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride and its effects on various biochemical and physiological processes in the body. Finally, there is a need for more research on the potential therapeutic applications of N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride, particularly in the treatment of neurological and inflammatory diseases.
Conclusion
N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride, or N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride, is a promising compound with potential therapeutic applications in various fields of medicine. Its anticonvulsant, analgesic, and anxiolytic properties, as well as its antioxidant and anti-inflammatory effects, make it a promising candidate for the treatment of neurological and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, chronic pain, and anxiety disorders. Additionally, N-propyl-N-(3-pyridinylmethyl)-L-prolinamide dihydrochloride has been shown to have anti-inflammatory and antioxidant effects, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2S)-N-propyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-9-17(11-12-5-3-7-15-10-12)14(18)13-6-4-8-16-13/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADDLCLZASGNB-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CN=CC=C1)C(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B4254373.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4254378.png)
![N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4254390.png)

![4-(4-ethoxy-3-methylphenyl)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4254421.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4254426.png)
![(5-{[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-furyl)methanol](/img/structure/B4254438.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254441.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B4254446.png)
![7-(3,4-difluorobenzyl)-2-(4-vinylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254450.png)
![4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine](/img/structure/B4254463.png)
![4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide](/img/structure/B4254465.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-furamide](/img/structure/B4254472.png)
![N-[4-(2-furyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B4254477.png)